molecular formula C8H11NO3 B595279 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide CAS No. 1211764-32-7

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide

Cat. No. B595279
CAS RN: 1211764-32-7
M. Wt: 169.18
InChI Key: STHHXHFVSLGYAS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is a derivative of Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural . HMF is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide from HMF involves various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . A recent study reported a chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from HMF . The process involved the reductive amination of HMF with a variety of primary amines using a non-noble metal catalyst based on monodisperse Co nanoparticles covered by a thin carbon layer .

Scientific Research Applications

Food Industry

5-(Hydroxymethyl)-N,N-dimethyl-2-furamide, also known as Hydroxymethylfurfural (HMF), is primarily used in the food industry as a food additive and flavoring agent for food products . It forms in sugar-containing food, particularly as a result of heating or cooking .

Biomedical Applications

HMF has potential applications in the biomedical field. It has been suggested as a potential candidate for treating a variety of diseases including cognitive disorders, gout, allergic disorders, anemia, hypoxia, cancers, ischemia, hemorrhagic shock, liver fibrosis, and oxidative injury .

Renewable Feedstocks

The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . HMF is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Chemical Transformations

Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation) of biomass-derived HMF . These transformations produce a number of fuels and chemicals .

Epigenetic Assays

Methylated and hydroxymethylated nucleotides, which include HMF, are designed for use with epigenetic assays . They are compatible with various DNA polymerases and are ultra-pure according to HPLC analysis .

Production of Value-Added Chemicals

HMF can be transformed to produce value-added commercial and potential chemicals such as furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF) .

Fuels and Fuel Additives

HMF can be transformed to produce fuels and fuel additives, including the gasoline blendstock 2,5-dimethylfuran (DMF), ethyl levulinate (EL), gamma-valerolactone (GVL), methylfuran (MF) and so on . These obtained chemicals could replace the products from petrochemical resources, reducing CO2 emissions .

Future Directions

HMF and its derivatives have been identified as important biomass-derived platform molecules, yielding various value-added products . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Therefore, the future research directions could involve exploring more efficient and sustainable methods for the synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide and its derivatives, and their potential applications in various industries.

properties

IUPAC Name

5-(hydroxymethyl)-N,N-dimethylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9(2)8(11)7-4-3-6(5-10)12-7/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHXHFVSLGYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672469
Record name 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211764-32-7
Record name 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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